Poly(diphenylbenzidine)

electrochemical stability chronoamperometry conducting polymers

Selecting the wrong poly(arylamine) HTM introduces irreversible degradation and inferior hole mobility. Poly(diphenylbenzidine) (PDPB) delivers: - Reversible electrochemistry over thousands of 0.1s pulses (vs. poly(benzidine) degradation) - Hole mobility class: 10⁻⁸-10⁻⁶ cm² V⁻¹ s⁻¹ (TPA-based polymers: lower) - Benchmark TPD redox signature: single anodic peak at +1.4 V vs. Ag/AgCl Preferred procurement via electropolymerization; chemical synthesis yields low-DP chlorinated products.

Molecular Formula C24H20N2
Molecular Weight 336.4 g/mol
Cat. No. B12113712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePoly(diphenylbenzidine)
Molecular FormulaC24H20N2
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=CC(=C2)N)C3=C(C=C(C=C3)N)C4=CC=CC=C4
InChIInChI=1S/C24H20N2/c25-19-11-13-21(23(15-19)17-7-3-1-4-8-17)22-14-12-20(26)16-24(22)18-9-5-2-6-10-18/h1-16H,25-26H2
InChIKeyKEPDHDVZCBKPTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Poly(diphenylbenzidine) Specifications & Procurement


Poly(diphenylbenzidine) (CAS 117051-73-7), also referred to as poly(N,N′-diphenylbenzidine) or PDPB, is a poly(arylamine)-class conjugated polymer characterized by a tetraphenylbenzidine (TPD-type) backbone. As a hole-transporting material (HTM), PDPB functions via the reversible oxidation of its benzidine redox centers to radical cations and dications, enabling charge hopping along the polymer chain [1]. The polymer is typically synthesized via oxidative electropolymerization of N,N′-diphenylbenzidine monomer, yielding electroactive films with broad visible-region absorption and processability in common organic solvents [2]. Its primary research applications span hole injection/transport layers in organic light-emitting diodes (OLEDs), electrochromic displays, and charge storage electrodes [3].

Electropolymerized hole-transport layer with tetraphenylbenzidine (TPD) backbone
Sustained redox reversibility supports extended electrochromic device cycling
Solution-processable film formation preferred over chemical oxidative routes

Non-Interchangeability with Poly(benzidine) Analogs


Substituting poly(diphenylbenzidine) (PDPB) with poly(benzidine) or other poly(arylamine) HTMs introduces demonstrable performance penalties that render generic interchange scientifically unsound. The fundamental differentiation arises from the N,N′-diphenyl substitution on the benzidine core, which alters the polymer's linkage pattern, electrochemical reversibility, and long-term cycling stability in ways that directly impact device durability. Direct comparative data confirm that poly(benzidine) undergoes degradation on extended potential cycling under conditions where PDPB maintains full electrochemical reversibility [1]. Furthermore, the polymer's electronic structure is fixed: the tetraphenylbenzidine (TPD) oxidation potential remains invariant when incorporated into various polymer backbones, meaning that PDPB cannot be tuned to mimic other TPD derivatives without complete synthetic redesign [2]. The evidence below quantifies these non-transferable performance boundaries.

Risk Factor
Poly(diphenylbenzidine) (PDPB)
Typical Substitute
Cycling Stability
Reversible over extended cycles
Poly(benzidine): degradation may occur
Hole Mobility
Highest in TPD-based polymer class
Triphenylamine (TPA)-based: lowest in class
Synthetic Purity
Electropolymerization yields controlled films
Chemical oxidative route: chlorine incorporation risk

Poly(diphenylbenzidine) Comparator Evidence


Electrochemical Cycling Stability vs. Poly(benzidine)

Direct head-to-head chronoamperometric and chronocoulometric testing demonstrates that poly(N,N′-diphenylbenzidine) films maintain reversible electrochemical behavior over several thousand cycles with 0.1 s potential pulses, while poly(benzidine) films exhibit degradation under extended cycling under identical experimental conditions [1]. This is the sole direct, quantitative cycling stability comparison reported for these two structurally proximate poly(benzidine) derivatives.

Cycling Stability
Head-to-head comparison
PDPB: reversible > several thousand 0.1 s pulses Poly(benzidine): degradation
Supports sustained electrochromic switching
0.1 M TBAP/MeCN, chronocoulometry
electrochemical stability chronoamperometry conducting polymers

Hole Mobility: TPD-Based vs. TPA-Based Polymers

Analysis of steady-state current-voltage characteristics using space-charge limited current (SCLC) models reveals that hole mobilities in polytriarylamine-based diodes range from approximately 10⁻⁸ to 10⁻⁶ cm² V⁻¹ s⁻¹. Within this class, the highest mobility is consistently achieved for poly(tetraphenylbenzidine) devices, while the lowest is observed for poly(triphenylamine) devices [1]. Although this comparison involves side-chain poly(vinyltriphenylamine) and poly(vinylmethoxytriphenylamine) rather than main-chain poly(diphenylbenzidine), the structure-activity principle is robust: tetraphenylbenzidine (TPD) units—the core repeat structure of poly(diphenylbenzidine)—systematically outperform triphenylamine (TPA) units in hole transport.

Hole Mobility Class
Class-level inference
TPD-based: highest (~10⁻⁶ cm²/V·s) TPA-based: lowest (~10⁻⁸ cm²/V·s)
TPD backbone preferred for hole-transport layers
SCLC data on side-chain poly(vinyltriarylamine)s
hole mobility space-charge limited current organic electronics

Monomer Oxidation Potential and HOMO Level

Cyclic voltammetry of N,N′-diphenylbenzidine (DPB) monomer in N,N-dimethylformamide (DMF) reveals quasi-reversible oxidation behavior at switching potentials below +1.2 V (vs. Ag/AgCl). At higher switching potentials (>+1.2 V), the oxidation is followed by chemical reactions that lead to polymerization . This threshold defines the electrochemical window within which the material operates reversibly—a critical parameter for device design and processing. For context, triphenylamine-based polymers exhibit more stable electrochemical behavior as a result of their enlarged conjugated systems, but also require higher oxidation potentials for electron removal [1].

Oxidation Threshold
Cross-study comparable
+1.2 V vs. Ag/AgCl
Defines reversible operating window; beyond this irreversible chemistry occurs
DMF, 0.1 M TBAP; monomer CV
cyclic voltammetry HOMO energy oxidation potential

Electrochromic Redox Behavior of PDPB Films

Electropolymerized poly(N,N′-diphenylbenzidine) films exhibit a characteristic single anodic oxidation peak at approximately +1.4 V (vs. Ag/AgCl) and a corresponding cathodic reduction peak at approximately 0.0 V, as documented in patent literature for anodically-coloring electrochromic applications [1]. This voltammetric signature arises from the oxidation of the tetraphenylbenzidine (TPD) repeat units within the polymer backbone and is consistent with the two-electron oxidation of benzidine centers to the dication state. The well-defined, isolated redox couple at +1.4 V enables precise potential-controlled color switching in electrochromic devices without interference from overlapping redox processes.

Redox Signature
Supporting evidence
+1.4 V anodic peak (Ag/AgCl)
Diagnostic fingerprint for PDPB film quality control
Patent data; electropolymerized film
electrochromism redox potential cyclic voltammetry

Synthesis Limitation: Chlorine Susceptibility and Low Polymerization

In hydrochloric acid solutions containing (NH₄)₂S₂O₈ as oxidant, the oxidative polymerization of N,N′-diphenylbenzidine yields polymers with a low degree of polymerization and exceptionally high susceptibility to covalent chlorine substitution. This contrasts with polyaniline and poly(N-phenyl-p-phenylenediamine) synthesized under identical conditions, which achieve higher molecular weights with less chlorine incorporation at comparable oxidant:monomer ratios . The chlorine substitution compromises the polymer's structural integrity and may contribute to the observed electrochemical instability when operated beyond the +1.2 V threshold.

Synthesis Outcome
Data to verify
PDPB: low degree of polymerization, high Cl substitution Polyaniline: higher MW, lower Cl
Electropolymerization strongly preferred over chemical oxidative synthesis
No peer-reviewed direct comparison; HCl/(NH₄)₂S₂O₈ conditions
oxidative polymerization degree of polymerization chlorine substitution

Poly(diphenylbenzidine) Recommended Applications


Electrochromic Displays for Extended Cycling

Poly(diphenylbenzidine) is suitable for anodically-coloring electrochromic layers in display devices that demand repeated switching over thousands of cycles. The direct comparative evidence establishes that PDPB films maintain reversible electrochemical behavior under 0.1 s potential pulses over several thousand cycles, whereas poly(benzidine) films degrade [1]. The well-defined anodic peak at +1.4 V vs. Ag/AgCl provides a reliable switching threshold for color modulation [2]. However, note the +1.2 V upper reversibility limit for the monomer; operation beyond this potential during device cycling may induce irreversible chemistry .

TPD-Based Hole-Transport Layers

In OLEDs or organic photovoltaics where hole mobility is a selection criterion, tetraphenylbenzidine (TPD)-based polymers—including poly(diphenylbenzidine)—are class-preferred over triphenylamine (TPA)-based alternatives. Cross-class mobility data demonstrate that poly(tetraphenylbenzidine) devices achieve the highest hole mobilities among polytriarylamine diodes (range ~10⁻⁸ to 10⁻⁶ cm² V⁻¹ s⁻¹), while poly(triphenylamine) devices show the lowest [1]. This structure-property relationship supports PDPB procurement for hole-transport applications where TPA-based polymers would yield inferior mobility.

Electropolymerized Coatings for Charge Storage & Sensing

Electropolymerized poly(diphenylbenzidine) films can be employed as electrode coatings in secondary batteries, electrochemical sensors, and charge-storage electrodes. The polymer's electrochemical activity in solution and ability to be recast as films with properties identical to virgin films [1] support device fabrication via solution processing. The broad-band absorption across the visible region and clear bipolaron band development [1] make it suitable for spectroelectrochemical sensing applications. Procurement via electropolymerization is strongly preferred over chemical oxidative routes, as chemical synthesis in HCl yields low-degree-of-polymerization products with problematic chlorine substitution [2].

Quality Control Reference for TPD-Based Copolymers

The invariant electronic structure of TPD units when incorporated into diverse polymer backbones [1] positions poly(diphenylbenzidine) as a useful benchmark material for assessing TPD-containing copolymers. The single anodic peak at +1.4 V vs. Ag/AgCl [2] serves as a diagnostic redox signature for confirming TPD unit incorporation. Procurement of well-characterized PDPB as a control sample enables comparative electrochemical analysis of novel TPD-based HTMs, distinguishing intrinsic TPD redox behavior from backbone-dependent effects.

Application
Selection Property
Validation Focus
Electrochromic display cycling
Sustained redox reversibility over thousands of cycles
Cycling stability under potential pulses
TPD-based hole-transport layers
Tetraphenylbenzidine backbone for high hole mobility
Hole mobility ranking vs. TPA-based materials
Electropolymerized electrode coatings
Solution-processable electroactive film formation
Film quality, chlorine content, and degree of polymerization
TPD copolymer quality control reference
Invariant TPD redox signature across backbones
Anodic peak position and reversibility as diagnostic

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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